molecular formula C10H12ClIN2O2 B592160 tert-Butyl (6-chloro-3-iodopyridin-2-yl)carbamate CAS No. 1622407-12-8

tert-Butyl (6-chloro-3-iodopyridin-2-yl)carbamate

Cat. No.: B592160
CAS No.: 1622407-12-8
M. Wt: 354.572
InChI Key: XUBOHMHNNCJPHN-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl (6-chloro-3-iodopyridin-2-yl)carbamate typically involves the reaction of 6-chloro-3-iodopyridine with tert-butyl isocyanate under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions .

Industrial Production Methods

Industrial production methods for this compound are not widely documented. the synthesis generally follows similar principles as laboratory-scale preparation, with adjustments for scale and efficiency .

Chemical Reactions Analysis

Types of Reactions

tert-Butyl (6-chloro-3-iodopyridin-2-yl)carbamate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups .

Scientific Research Applications

tert-Butyl (6-chloro-3-iodopyridin-2-yl)carbamate has several applications in scientific research, including:

Mechanism of Action

The mechanism of action of tert-Butyl (6-chloro-3-iodopyridin-2-yl)carbamate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and influencing various biochemical pathways .

Comparison with Similar Compounds

Biological Activity

tert-Butyl (6-chloro-3-iodopyridin-2-yl)carbamate is a chemical compound with the molecular formula C₁₀H₁₂ClIN₂O₂ and a molecular weight of 354.57 g/mol. It features a pyridine ring substituted with chlorine and iodine at the 6 and 3 positions, respectively, along with a tert-butyl carbamate group. This compound has garnered attention in medicinal chemistry due to its unique structural characteristics and potential biological activities, particularly in the development of pharmaceuticals.

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : The carbamate group can form covalent bonds with active sites on enzymes, inhibiting their activity. This property makes it a potential candidate for drug development targeting specific enzymes involved in disease processes.
  • Receptor Interaction : The compound may interact with various biological receptors, modulating their activity through π-π interactions with aromatic amino acids in proteins.
  • Nucleophilic Substitution : The electrophilic nature of the halogen substituents allows for nucleophilic substitution reactions, particularly at the iodine site, which can lead to further functionalization and increased biological activity.

Biological Targets

Interaction studies have revealed that this compound interacts with multiple biological targets, including:

  • Kinases : It has shown potential as an inhibitor of certain kinases involved in cellular signaling pathways, which are critical for cell proliferation and survival.
  • Antiviral Activity : Preliminary studies suggest that this compound may exhibit antiviral properties, particularly against viruses like dengue due to its ability to inhibit viral replication mechanisms .

Antiviral Activity

Research has indicated that compounds similar to this compound demonstrate significant antiviral activity. For instance, a study highlighted the effectiveness of pyridine-based compounds in inhibiting dengue virus replication in human primary monocyte-derived dendritic cells (MDDCs). This model accurately reflects human physiology and disease mechanisms better than traditional immortalized cell lines .

Structure-Activity Relationship (SAR)

The structure-activity relationship of this compound has been explored to identify modifications that enhance its biological efficacy. The presence of halogen substituents significantly influences its reactivity and interaction with biological targets. For example:

Compound NameKey FeaturesBiological Activity
tert-Butyl (6-chloropyridin-2-yl)carbamateLacks iodine substitutionModerate enzyme inhibition
tert-Butyl (4,6-dichloropyridin-2-yl)carbamateTwo chlorine substituentsEnhanced receptor interaction
tert-Butyl (6-bromopyridin-2-yl)carbamateBromine instead of chlorineVariable activity based on bromine's electronic effects

These variations highlight how subtle changes in molecular structure can lead to significant differences in biological activity.

Applications in Medicinal Chemistry

This compound is being studied for its potential applications in:

  • Pharmaceutical Development : As a building block for synthesizing novel drugs targeting specific enzymes or receptors.
  • Agrochemicals : Its ability to interact with biological systems makes it suitable for developing herbicides and insecticides.
  • Biological Research : Used as a tool compound to investigate enzyme functions and cellular pathways.

Properties

IUPAC Name

tert-butyl N-(6-chloro-3-iodopyridin-2-yl)carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12ClIN2O2/c1-10(2,3)16-9(15)14-8-6(12)4-5-7(11)13-8/h4-5H,1-3H3,(H,13,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XUBOHMHNNCJPHN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1=C(C=CC(=N1)Cl)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12ClIN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

354.57 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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